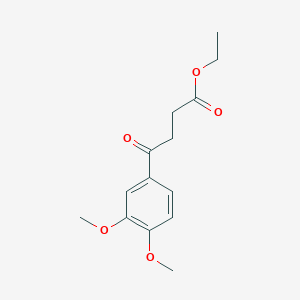

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Übersicht

Beschreibung

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 4-oxobutanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Hydrolysis reactions typically use aqueous acid or base under reflux conditions.

Major Products

Oxidation: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(3,4-dimethoxyphenyl)-4-hydroxybutanoate.

Substitution: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE can be compared with other similar compounds such as:

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .

- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone .

- (3,4-Dimethoxyphenyl)acetyl chloride .

- 3,4-Dimethoxyphenethylamine .

These compounds share structural similarities but differ in their functional groups and biological activities

Biologische Aktivität

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : C₁₄H₁₈O₄

- Functional Groups : Contains methoxy groups that enhance its reactivity and biological interaction potential.

- Synthesis : Typically synthesized through methods involving the reaction of veratrole with appropriate acylating agents under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects:

- Antitumor Activity : this compound has shown promising results in inhibiting tumor growth. In a study involving Ehrlich Ascites Carcinoma (EAC) in mice, treatment with the compound resulted in a significant reduction in tumor cell viability, demonstrating its potential as an anti-cancer agent .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. This property is particularly beneficial in cancer therapy as it helps protect normal cells from the side effects of chemotherapy .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways are still under investigation but suggest a complex interplay between the compound and cellular signaling mechanisms.

Case Study 1: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of this compound against EAC cells:

- Methodology : Mice were treated with varying doses of the compound, followed by evaluation of tumor cell viability and histopathological analysis.

- Results :

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties:

- Methodology : The total antioxidant capacity was measured using standard assays.

- Results :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate | C₁₄H₁₈O₄ | Similar methoxy substitutions | Moderate anti-inflammatory effects |

| Ethyl 3,4-dimethoxybenzoate | C₁₄H₁₈O₄ | Different substituents on phenyl ring | Limited cytotoxicity |

| Ethyl 2-(3,4-dimethoxyphenyl)acetate | C₁₄H₁₈O₄ | Acetate functional group | Potential anti-bacterial activity |

The comparative analysis indicates that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent antitumor and antioxidant properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions using ethyl acetoacetate and substituted aniline derivatives under basic conditions. For example, the reaction of ethyl acetoacetate with 3,4-dimethoxyaniline in the presence of a base (e.g., sodium ethoxide) promotes keto-enol tautomerism, facilitating nucleophilic attack . Optimization involves adjusting solvent polarity, temperature (typically 60–80°C), and catalyst selection (e.g., Lewis acids for enhanced electrophilicity). Continuous flow reactors may improve yield and reproducibility in scaled-up syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy groups (δ ~3.8–3.9 ppm for OCH), the ester carbonyl (δ ~170 ppm), and the ketone moiety (δ ~200 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 280.12 (CHO) and fragments corresponding to the loss of ethoxy (−46 Da) and dimethoxyphenyl groups .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity assessment (>98%) .

Q. How does the compound’s reactivity influence its utility as a synthetic intermediate?

The keto-ester moiety undergoes diverse transformations:

- Condensation Reactions : Forms Schiff bases with amines, useful in heterocyclic synthesis (e.g., pyrimidines) .

- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to hydroxybutyrate derivatives .

- Nucleophilic Substitution : The α-hydrogens are acidic (pKa ~10–12), allowing alkylation or acylation under mild conditions .

Advanced Research Questions

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Frontier Molecular Orbitals : The HOMO is localized on the dimethoxyphenyl ring, indicating electrophilic reactivity, while the LUMO resides on the ketone, suggesting nucleophilic attack sites .

- Molecular Electrostatic Potential (MESP) : Negative potentials near the carbonyl oxygen highlight hydrogen-bonding capabilities, critical for ligand-receptor interactions .

- TD-DFT : Predicts UV-Vis absorption maxima at ~290 nm (π→π* transitions), aligning with experimental data .

Q. What evidence supports its potential as a precursor in antitumor drug design?

Derivatives of structurally similar compounds (e.g., ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate) exhibit:

- Cytotoxicity : IC values <10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

- Enzyme Inhibition : Blocks topoisomerase II and tubulin polymerization by mimicking natural substrate conformations .

- Structure-Activity Relationships (SAR) : Methoxy groups enhance lipophilicity and blood-brain barrier penetration, while fluorinated analogs improve metabolic stability .

Q. How can conflicting data on biological activity be resolved through experimental design?

Discrepancies in reported IC values often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use of MTT assays with controlled cell passage numbers and serum-free conditions .

- Dose-Response Curves : Triplicate measurements across 5–7 concentrations to calculate precise EC values .

- Positive Controls : Cisplatin or doxorubicin as benchmarks for cytotoxicity comparisons .

Q. What role does crystallography play in understanding its solid-state behavior?

Single-crystal X-ray diffraction confirms:

- Packing Motifs : Dimethoxyphenyl rings engage in π-π stacking (3.5–4.0 Å spacing), stabilizing the crystal lattice .

- Hydrogen Bonding : Ester carbonyls form C=O···H–C interactions with adjacent methoxy groups, influencing solubility and melting points .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

Table 2. Computational vs. Experimental UV-Vis Data

| Parameter | Theoretical (TD-DFT) | Experimental |

|---|---|---|

| λ | 292 nm | 288 nm |

| Transition | π→π* (HOMO→LUMO) | π→π* (aromatic) |

Eigenschaften

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYBXJYVHYDTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290465 | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56872-60-7 | |

| Record name | NSC68826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.